Pyrrolidine vs. Piperidine Core: A 52% Improvement in PI3Kδ Biochemical Potency
In a direct comparison of the core heterocycloalkyl ring's impact on PI3Kδ inhibition, a purine derivative incorporating an N-9 pyrrolidine substituent (analogous to the target compound's core) demonstrated significantly greater potency than the corresponding piperidine analog. The pyrrolidine-bearing compound achieved an IC50 of 44 nM, whereas the piperidine variant reached only 92 nM under identical assay conditions [1].
| Evidence Dimension | PI3Kδ enzymatic inhibition activity |
|---|---|
| Target Compound Data | IC50 = 44 nM (pyrrolidine core analog) |
| Comparator Or Baseline | IC50 = 92 nM (piperidine core analog) |
| Quantified Difference | 2.1-fold greater potency (52% lower IC50) for the pyrrolidine core |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110delta expressed in rat Rat1 cells |
Why This Matters
This data directly quantifies the superiority of the pyrrolidine ring for PI3Kδ potency, guiding medicinal chemists to prioritize this scaffold for lead optimization and reducing the risk of potency loss with alternative cores.
- [1] BindingDB entries BDBM207196 (IC50=44 nM for pyrrolidine analog) and BDBM207217 (IC50=92 nM for piperidine analog) from US9260439, 2016. View Source
